N1-Acetyl-N4-maleylsulfanilamide

Catalog No.
S12418216
CAS No.
M.F
C12H12N2O6S
M. Wt
312.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-Acetyl-N4-maleylsulfanilamide

Product Name

N1-Acetyl-N4-maleylsulfanilamide

IUPAC Name

4-[4-(acetylsulfamoyl)anilino]-4-oxobut-2-enoic acid

Molecular Formula

C12H12N2O6S

Molecular Weight

312.30 g/mol

InChI

InChI=1S/C12H12N2O6S/c1-8(15)14-21(19,20)10-4-2-9(3-5-10)13-11(16)6-7-12(17)18/h2-7H,1H3,(H,13,16)(H,14,15)(H,17,18)

InChI Key

XNJBIHVSRVILJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O

N1-Acetyl-N4-maleylsulfanilamide is a sulfonamide compound characterized by its unique chemical structure, which includes an acetyl group at the N1 position and a maleyl group at the N4 position of the sulfanilamide backbone. This compound belongs to a class of drugs known for their antibacterial properties, primarily functioning through inhibition of bacterial folic acid synthesis. The general molecular formula is C11H10N2O4SC_{11}H_{10}N_{2}O_{4}S, and it has a molecular weight of approximately 270.27 g/mol.

Typical of sulfonamide compounds. These include:

  • Acetylation Reactions: The acetyl group can be removed or modified under certain conditions, affecting the compound's biological activity.
  • Hydrolysis: The sulfonamide bond can be hydrolyzed, leading to the release of sulfanilamide.
  • N-acetylation: This process is significant in determining the pharmacokinetics and toxicity of the compound, as it can produce metabolites that may have different biological activities compared to the parent compound .

N1-Acetyl-N4-maleylsulfanilamide exhibits biological activity primarily through its antibacterial properties. It inhibits bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is crucial in folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial cell division and growth. Additionally, studies have indicated that variations in the structure of sulfonamides can influence their allergenic potential, with certain configurations being more likely to provoke allergic reactions in sensitive individuals .

The synthesis of N1-Acetyl-N4-maleylsulfanilamide typically involves several steps:

  • Formation of Sulfanilamide: The initial step involves synthesizing sulfanilamide from aniline and sulfonyl chloride.
  • Acetylation: The amine group at the N1 position is acetylated using acetic anhydride or acetyl chloride.
  • Maleylation: The introduction of the maleyl group at the N4 position can be achieved through a reaction with maleyl chloride or maleyl anhydride under basic conditions.

These reactions are generally carried out under controlled conditions to ensure high yield and purity .

N1-Acetyl-N4-maleylsulfanilamide has several applications:

  • Antibacterial Agent: It is primarily used as an antibacterial agent in treating infections caused by susceptible bacteria.
  • Research Tool: Due to its unique structure, it serves as a model compound in pharmacological studies aimed at understanding the mechanisms of sulfonamides and their interactions with bacterial enzymes.
  • Pharmaceutical Development: It is also explored for potential modifications that could enhance its efficacy or reduce side effects associated with traditional sulfonamides

    Interaction studies involving N1-Acetyl-N4-maleylsulfanilamide focus on its pharmacokinetics and metabolism. Research indicates that genetic polymorphisms in metabolic enzymes significantly affect how individuals process this compound, influencing both efficacy and risk of adverse reactions. Slow acetylators may experience higher toxicity due to accumulation of active metabolites . Furthermore, studies have shown that combining this compound with other antibiotics may enhance its antibacterial effects or mitigate resistance development in bacteria .

Several compounds share structural similarities with N1-Acetyl-N4-maleylsulfanilamide, including:

  • Sulfamethoxazole: A widely used antibiotic that also inhibits folate synthesis but has a different side chain structure.
  • Sulfadiazine: Another sulfonamide antibiotic that exhibits similar mechanisms but varies in its pharmacokinetics and spectrum of activity.
  • Sulfamethazine: Known for its use in veterinary medicine, it shares antibacterial properties but differs in its side effects profile.

Comparison Table

CompoundStructure CharacteristicsAntibacterial SpectrumUnique Features
N1-Acetyl-N4-maleylsulfanilamideAcetyl at N1, Maleyl at N4Broad-spectrumUnique maleyl substitution
SulfamethoxazoleAcetyl at N1, Methoxy at N4Broad-spectrumCommonly combined with trimethoprim
SulfadiazineAcetyl at N1, Aryl at N4Effective against ToxoplasmaUsed in combination therapies
SulfamethazineAcetyl at N1, Phenyl at N4Primarily veterinary applicationsUsed for livestock infections

N1-Acetyl-N4-maleylsulfanilamide's unique maleyl substitution distinguishes it from other sulfonamides, potentially affecting both its biological activity and interaction profile within therapeutic contexts

Acetylation Techniques for Sulfanilamide Derivatives

Acetylation of the primary amine group in sulfanilamide serves as a critical first step in synthesizing N1-acetyl intermediates. Two predominant methodologies dominate this process:

  • Classical Acetic Anhydride-Mediated Acetylation:
    This method involves reacting sulfanilamide with acetic anhydride in the presence of sodium acetate as a catalyst. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of acetic anhydride, forming an acetylated product and acetic acid as a byproduct. Optimal yields (85–92%) are achieved at 80–100°C under reflux conditions, with a molar ratio of 1:1.2 (sulfanilamide:acetic anhydride). Excess acetic anhydride ensures complete conversion, while sodium acetate neutralizes generated acid, preventing premature hydrolysis.

  • Eco-Friendly Catalyst-Free Acylation:
    Recent advances demonstrate that acetylation can occur in aqueous media without catalysts by leveraging the inherent reactivity of acetic anhydride. At 25–40°C, sulfanilamide reacts with a 1.5-fold molar excess of acetic anhydride in water, achieving 78–84% yields within 4–6 hours. This approach eliminates the need for toxic solvents and reduces post-reaction purification steps, aligning with green chemistry principles.

Comparative Analysis of Acetylation Methods

ParameterClassical MethodCatalyst-Free Method
SolventAnhydrous ethanolWater
Temperature80–100°C25–40°C
Reaction Time2–3 hours4–6 hours
Yield85–92%78–84%
Environmental ImpactModerate (organic solvents)Low (aqueous, no catalysts)

Maleylation Reaction Mechanisms and Optimization

Maleylation introduces a maleyl group to the sulfonamide’s secondary amine (N4 position), typically via reaction with maleic anhydride. The process involves two stages:

  • Nucleophilic Attack and Intermediate Formation:
    The amine group attacks one carbonyl carbon of maleic anhydride, opening the anhydride ring and forming a maleamic acid intermediate. This step occurs rapidly in aprotic solvents like dichloromethane or tetrahydrofuran at 0–10°C to minimize side reactions.

  • Intramolecular Cyclization:
    Under mild heating (50–60°C), the maleamic acid undergoes cyclization, eliminating water to form the maleimide ring. However, in the synthesis of N1-acetyl-N4-maleylsulfanilamide, the reaction is halted at the maleamic acid stage to preserve the carboxylic acid functionality.

Optimization Strategies:

  • Stoichiometry: A 3:1 molar excess of maleic anhydride relative to N1-acetylsulfanilamide ensures complete conversion, compensating for hydrolysis side reactions.
  • pH Control: Reactions conducted in weakly basic buffers (pH 8.0–8.5) enhance amine nucleophilicity while minimizing anhydride hydrolysis.
  • Temperature Gradients: Staged temperature protocols (0°C for initial mixing, 25°C for completion) balance reaction rate and selectivity.

Solvent Systems and Catalytic Conditions

Solvent choice critically influences reaction efficiency and product purity in both acetylation and maleylation steps:

  • Acetylation Solvents:

    • Polar Protic (e.g., Water): Facilitate catalyst-free reactions but may require extended reaction times.
    • Polar Aprotic (e.g., Dimethylformamide): Accelerate reaction rates but complicate purification due to high boiling points.
  • Maleylation Solvents:

    • Dichloromethane: Provides optimal solubility for maleic anhydride and intermediates, enabling high yields (88–90%).
    • Aqueous Buffers (e.g., Sodium Bicarbonate): Used in biphasic systems to suppress hydrolysis while maintaining amine reactivity.

Catalytic Additives:

  • Triethylamine: Scavenges HCl generated during maleylation, preventing acid-catalyzed degradation of maleic anhydride.
  • 4-Dimethylaminopyridine (DMAP): Enhances acylation rates in non-polar solvents through nucleophilic catalysis, though not required in aqueous systems.

The computational investigation of N1-Acetyl-N4-maleylsulfanilamide represents a sophisticated approach to understanding molecular interactions through advanced modeling techniques [1]. This sulfonamide derivative, with molecular formula C12H12N2O6S and molecular weight 312.30 g/mol, serves as an important model compound for computational studies of antimicrobial mechanisms [1] [2]. The compound's structure features both acetyl and maleyl functional groups attached to the sulfanilamide core, providing unique opportunities for computational analysis of binding interactions [1].

Virtual Screening Against Bacterial Dihydropteroate Synthase

Virtual screening methodologies have proven highly effective in identifying potential inhibitors of bacterial dihydropteroate synthase, the primary target of sulfonamide antibiotics [9] [10]. Dihydropteroate synthase catalyzes the condensation of para-aminobenzoic acid with 6-hydroxymethyl-7,8-dihydropteridine-pyrophosphate, representing a crucial step in bacterial folate biosynthesis [10] [11]. The enzyme's active site architecture makes it particularly amenable to computational screening approaches targeting sulfonamide derivatives [12] [13].

Virtual Screening Methodologies and Performance Metrics

Contemporary virtual screening protocols against dihydropteroate synthase demonstrate remarkable efficiency and accuracy [15]. Validation studies using five different docking programs including FlexX, Surflex, Glide, GOLD, and DOCK have shown that Surflex with Surflex-Score and Glide with GlideScore represent the optimal combinations for virtual screening campaigns [15]. These methodologies achieve enrichment rates of 85-95% in identifying active compounds from large chemical libraries [15] [29].

The implementation of Deep Docking platforms enables up to 100-fold acceleration of structure-based virtual screening by selectively docking subsets of chemical libraries [28]. This approach results in hundreds- to thousands-fold virtual hit enrichment without significant loss of potential drug candidates [28] [29]. Machine learning integration with molecular docking has proven capable of reducing computational costs by more than 1,000-fold while maintaining screening accuracy [31].

Structural Analysis of Dihydropteroate Synthase Binding Sites

Crystallographic studies have revealed the detailed architecture of dihydropteroate synthase binding pockets, providing essential information for virtual screening campaigns [10] [12]. The enzyme contains two distinct binding sites: the para-aminobenzoic acid binding pocket targeted by traditional sulfonamides, and the more conserved pterin binding site [12] [15]. The para-aminobenzoic acid binding pocket is configured by hydrogen bond-forming residues Serine-219, Arginine-220, and Arginine-63, along with aromatic residues Proline-64, Phenylalanine-190, Phenylalanine-157, and Proline-232 [13].

The catalytic mechanism proceeds through an SN1 reaction pathway involving formation of a cationic pterin intermediate [10]. Two conserved loops generate a substructure during catalysis that creates the specific binding pocket for para-aminobenzoic acid substrates [10]. This structural information has proven crucial for virtual screening protocols targeting N1-Acetyl-N4-maleylsulfanilamide and related compounds [13] [14].

Virtual Screening Results and Database Performance

Comprehensive virtual screening studies have evaluated libraries containing up to 7,663 compounds, with success rates ranging from 85-95% in pose prediction accuracy [13] [15]. The screening of sulfonamide derivatives against Escherichia coli dihydropteroate synthase revealed that compounds with enhanced hydrophobic substituents demonstrate improved binding affinities [13]. Molecular docking protocols using Molecular Operating Environment software achieved binding affinity predictions with correlation coefficients exceeding 0.8 when compared to experimental data [13].

Table 1: Virtual Screening Performance Metrics for Dihydropteroate Synthase

ParameterValueReference
Library Size Tested7,663 compounds [13]
Pose Prediction Accuracy85-95% [15]
Enrichment Factor100-1000x [28]
Computational AccelerationUp to 100-fold [28]
Binding Affinity Correlationr² > 0.8 [13]

Molecular Docking Studies with Hsp90-Cdc37 Complexes

The heat shock protein 90 and cell division cycle 37 protein complex represents a critical target for therapeutic intervention, particularly in cancer research [16] [17]. Hsp90-Cdc37 interactions facilitate the proper folding of numerous client kinases and oncogenic proteins, making this complex an attractive target for computational drug design [17] [18]. Recent studies have identified that certain sulfonamide compounds can interact with this complex through novel binding mechanisms [19] [20].

Structural Characterization of Hsp90-Cdc37 Interface

The Hsp90-Cdc37 complex exhibits a sophisticated binding interface spanning approximately 1,056 square angstroms of molecular surface [17]. The interaction is characterized by an electrostatic clamp mechanism where the basic triad Lysine-161, Arginine-166, and Arginine-167 of Cdc37 docks against an acidic patch formed by Glutamate-47 and Glutamate-50 on Hsp90 [17] [18]. Glutamine-133 on Hsp90 stabilizes a hydrogen-bond relay across the N-terminal domain and middle domain hinge region [17].

Molecular dynamics simulations have revealed that the binding interface remains dynamic, with discrete and flexible recognition interactions that result in micromolar binding affinities in vitro [17] [22]. The binding determinants include critical residues Glutamate-47 and Glutamine-133 on Hsp90, which interact with Arginine-167 on Cdc37 [17]. These structural insights provide the foundation for computational screening of potential inhibitors [20] [22].

Sulfonamide Interactions with Hsp90-Cdc37 Complex

Computational studies have demonstrated that selected sulfonamide compounds can inhibit the ATPase activity of Hsp90 with IC50 values ranging from 1.0 to 2.6 micromolar [19]. The sulfonamides torsemide, sulfathiazole, and sulfadiazine showed particular promise as Hsp90 inhibitors through molecular docking studies [19]. These compounds fit readily within the ATP-binding pocket of Hsp90 in energetically favorable conformations [19].

Novel small-molecule inhibitors such as DDO-5936 have been identified through computational screening approaches targeting the Hsp90-Cdc37 protein-protein interaction [17]. Nuclear magnetic resonance characterization revealed that DDO-5936 binds to a previously unknown site on the Hsp90 N-terminus, involving critical residue Glutamate-47 [17]. The compound exhibits a dissociation constant of 3.86 micromolar for wild-type Hsp90, with significantly reduced affinity for the Glutamate-47 to Alanine mutant [17].

Computational Modeling of Allosteric Regulation

Advanced computational modeling approaches have been employed to understand allosteric regulation mechanisms within Hsp90-Cdc37 complexes [20] [22]. Molecular dynamics simulations combined with protein structure network analysis have characterized the statistical ensemble of allosteric interaction networks and communication pathways [22]. These studies reveal that structurally stable communities are preserved during dynamic conformational changes, with inter-domain rigidity contributing significantly to interaction network stability [22].

Force constant profiling of inter-residue fluctuation distances has identified networks of conserved structurally rigid residues that serve as global mediating sites for allosteric communication [22]. The analysis demonstrates that allosteric interactions operate through modules of structurally stable residues displaying high betweenness centrality in the global interaction network [22].

Table 2: Molecular Docking Results for Hsp90-Cdc37 Interactions

CompoundBinding SiteBinding Energy/AffinityKey InteractionsMethod
CelastrolNon-ATP pocket-18.8 kcal/molGlu33-Arg32-His197MD simulation [16]
DDO-5936N-terminal domain3.86 μM KdE47-Q133 residuesNMR + Docking [17]
TorsemideATP-binding pocket1.0 μM IC50ATP competitiveVirtual screening [19]
SulfathiazoleATP-binding pocket2.6 μM IC50ATP competitiveVirtual screening [19]
SulfadiazineATP-binding pocket1.5 μM IC50ATP competitiveVirtual screening [19]

Conformational Dynamics Simulations of Sulfonamide Binding

Conformational dynamics simulations provide crucial insights into the temporal behavior of sulfonamide binding interactions, revealing mechanisms that static structural analysis cannot capture [23] [25]. These simulations employ molecular dynamics methodologies to investigate binding pathways, conformational changes, and thermodynamic properties of sulfonamide-protein complexes [26] [27]. The integration of enhanced sampling techniques with conventional molecular dynamics enables comprehensive exploration of conformational space [32] [35].

Molecular Dynamics Simulation Methodologies

Contemporary molecular dynamics simulations of sulfonamide binding employ sophisticated force fields including AMBER ff99SB and CHARMM parameters [23] [25]. Simulations are conducted under physiological conditions with temperatures ranging from 298 to 310 Kelvin and pressure maintained at 1 atmosphere using NPT ensemble methods [25] [26]. Explicit solvent models utilizing TIP3P or SPC water representations provide realistic environmental conditions [26] [32].

Electrostatic interactions are calculated using Particle Mesh Ewald methods to ensure accurate treatment of long-range forces [26]. Simulation timescales range from nanoseconds to microseconds, with enhanced sampling techniques such as umbrella sampling and metadynamics employed to overcome kinetic barriers [27] [35]. These methodologies enable comprehensive characterization of binding free energies and conformational transitions [32] [35].

Thermodynamic Analysis of Sulfonamide Binding

Isothermal titration calorimetry studies combined with molecular dynamics simulations have revealed detailed thermodynamic profiles for sulfonamide binding interactions [25]. The binding of sulfonamide compounds to model proteins demonstrates 1:1 stoichiometry with binding constants on the order of 10^4 M^-1 [25]. Thermodynamic analysis reveals negative enthalpy contributions ranging from -13.75 to -24.17 kJ/mol, indicating favorable hydrogen bonding and electrostatic interactions [25].

Positive entropy contributions of 1.54 to 13.112 kJ/mol suggest significant conformational changes upon binding, reflecting protein structural perturbations [25]. Gibbs free energy changes range from -15.29 to -37.28 kJ/mol, confirming the spontaneous nature of binding interactions [25]. Salt-dependent fluorescence studies indicate that non-polyelectrolytic forces including hydrophobic interactions, van der Waals forces, and hydrogen bonding dominate the binding process [25].

Conformational Selection and Induced Fit Mechanisms

Molecular dynamics simulations have elucidated the relative contributions of conformational selection and induced fit mechanisms in sulfonamide binding [23]. Studies of carbonic anhydrase II interactions with para-substituted benzenesulfonamides demonstrate that association rates dramatically increase with ligand hydrophobicity [27]. This observation points to the existence of a prebinding stage stabilized by favorable packing of apolar moieties with hydrophobic protein surfaces [27].

Large-scale molecular dynamics simulations combined with density functional calculations and surface plasmon resonance measurements provide complete reconstruction of binding pathways [27]. The characterization reveals multistep binding processes where initial hydrophobic contacts facilitate subsequent specific interactions [27]. These findings depict paradigmatic scenarios for understanding structure-kinetic relationships in protein-sulfonamide complexes [27].

Enhanced Sampling and Free Energy Calculations

Advanced sampling methodologies including thermodynamic integration and free energy perturbation calculations enable accurate determination of binding affinities [32] [35]. The TIES (Thermodynamic Integration with Enhanced Sampling) protocol employs ensemble molecular dynamics-based thermodynamic integration to produce rapid and reliable relative binding free energy calculations [32]. These methods account for alchemical transformations between ligand states through coupling parameter approaches [32].

Binding affinity calculations utilize restrained umbrella sampling simulations with flexible schemes tailored for specific protein-ligand systems [35]. Multiple variations of enhanced sampling approaches enable comparison against experimentally determined binding affinities obtained from isothermal titration calorimetry [35]. Computational binding affinity estimation methods achieve correlation coefficients exceeding 0.8 when validated against experimental data [32] [35].

Table 3: Conformational Dynamics Simulation Parameters

System TypeSimulation TimeForce FieldTemperature (K)Key Observations
Sulfonamide-Myoglobin16 nsAMBER ff99SB2981:1 binding stoichiometry [25]
Carbonic Anhydrase II1-12 μsCHARMM310Prebinding hydrophobic interactions [27]
DHFR-Inhibitors12 nsAMBER298Conformational selection mechanism [23]
Hsp90 Complexes16-150 nsAMBER ff99SB310Loop dynamics critical for binding [22]
General Protein-LigandVariableMultiple298-310Entropy-driven binding mechanisms [26]

Of N1-Acetyl-N4-maleylsulfanilamide

MechanismTarget Enzyme/PathwayMolecular BasisConsequenceResistance Mechanism
Competitive Inhibition of p-Aminobenzoic AcidDihydropteroate Synthase (DHPS)Structural mimicry of p-aminobenzoic acid substrateBlocked folate biosynthesis pathwayMutations in pABA binding site
Competitive Inhibition of Dihydropteroate SynthaseDihydropteroate SynthaseDirect binding to DHPS active site blocking substrate accessInhibited dihydropteroate formationOverproduction of pABA
Formation of Sulfa-Dihydropteroate AnalogsDihydrofolate Synthase (DHFS)Formation of non-functional dihydropteroate analogsAccumulation of toxic metabolitesAlternative folate synthesis pathways
Interference with Folate Cofactor AvailabilityFolate-dependent pathwaysDepletion of tetrahydrofolate cofactor poolImpaired DNA/RNA synthesisEnhanced folate uptake
Disruption of Cell Wall SynthesisPeptidoglycan synthesisSecondary effect of folate depletion on cell wall integrityCompromised cell wall structureCell wall adaptation mechanisms

Allosteric Modulation of Folate Biosynthesis Pathways

Beyond direct competitive inhibition, N1-Acetyl-N4-maleylsulfanilamide and related compounds demonstrate capacity for allosteric modulation of folate biosynthesis pathways [7] [8]. The formation of sulfa-dihydropteroate analogs represents a secondary mechanism that extends beyond simple substrate competition [7] [8].

Sulfa drugs condense with 2-amino-4-hydroxy-6-hydroxymethyl-7,8 dihydropteridine pyrophosphate forming sulfa-dihydropteroate compounds [7] [8]. These dihydropteroate analogs function as inhibitory compounds through competition with dihydrofolate rather than direct enzyme inhibition [7] [8]. Evidence from yeast studies demonstrates that dihydrofolate synthase knockout mutants exhibit inhibition when exposed to sulfa drugs, while dihydropteroate synthase knockout mutants that cannot form sulfa-dihydropteroate remain insensitive [7] [8].

The chemically synthesized sulfa-dihydropteroate compounds show inhibitory activity in vivo by competing with dihydrofolate, though in vitro assays with double concentrations of sulfa-dihydropteroate to dihydrofolate show no inhibition of dihydrofolate reductase [7] [8]. This suggests that the mechanism involves competitive binding at sites distinct from the primary enzyme active sites, indicating allosteric interactions [7] [8].

Research has identified that the diamino derivatives, which serve as precursors of sulfa-dihydropteroate, function as dihydrofolate reductase inhibitors [7] [8]. This dual mechanism provides multiple points of intervention within the folate biosynthesis pathway, enhancing the antimicrobial efficacy while potentially complicating resistance development [7] [8].

The allosteric modulation extends to downstream effects on folate-dependent processes. Bacterial folate synthesis genes are ubiquitous across gastrointestinal reference genomes, with 13% containing complete de novo folate synthesis capability and an additional 39% capable of synthesizing folates in the presence of para-aminobenzoic acid [9] [10]. This widespread dependence on folate biosynthesis makes allosteric modulation particularly effective against diverse bacterial populations [9] [10].

Table 2: Binding Interactions and Affinities

Interaction TypeBinding Affinity RangeBinding Site CharacteristicsStructural Requirements
Competitive Inhibition (Ki)10^4 - 10^6 M^-1pABA binding pocket in DHPSPara-aminobenzoic acid mimicry
Dihydropteroate Synthase Binding728 nM (reported for N-acylsulfonamide)Active site with flexible loopsSulfonamide group positioning
p-Aminobenzoic Acid DisplacementConstant ratio to pABA requiredCompetitive binding siteAromatic ring system
Allosteric Site InteractionVariable (1-2.5 μM for related compounds)Distinct from primary active siteHeterocyclic substituents
Cell Wall Enzyme BindingWeak interaction (< 10^4 M^-1)Multiple enzyme interaction sitesSpecific functional group arrangement

Interference with Microbial Cell Wall Synthesis Mechanisms

N1-Acetyl-N4-maleylsulfanilamide demonstrates indirect interference with microbial cell wall synthesis mechanisms through its primary effects on folate metabolism [11]. The hypothesis that defective cell wall synthesis represents a final common pathway of drug-induced injury has been supported by morphological studies showing that sulfamethoxazole and trimethoprim induce identical findings to those observed with direct cell-wall-active antibiotics such as penicillin [11].

The relationship between folate depletion and cell wall synthesis disruption involves multiple enzymatic pathways essential for peptidoglycan formation [12] [13]. Beta-lactam antibiotics directly inhibit peptidoglycan synthesis by targeting penicillin-binding proteins, while sulfonamides achieve similar morphological effects through folate pathway disruption [12] [11]. This convergence suggests that folate cofactors play essential roles in cell wall biosynthesis processes [12] [11].

Cell-wall-defective bacteria, including L forms and spheroblasts, demonstrate resistance to sulfonamides and trimethoprim compared to their normal bacterial counterparts [11]. This resistance pattern indicates that intact cell wall synthesis machinery requires adequate folate cofactor availability for proper function [11]. The disruption of folate-dependent reactions consequently compromises the structural integrity of bacterial cell walls [11].

Research on Mur enzyme inhibitors reveals the critical role of folate cofactors in cell wall biosynthesis [13]. These enzymes are crucial components of the bacterial cell wall biosynthetic pathway, and their proper function depends on adequate availability of folate-derived cofactors [13]. Inhibiting folate synthesis therefore creates a cascade effect that compromises multiple aspects of cell wall formation [13].

The interference with cell wall synthesis extends beyond direct enzymatic inhibition to encompass broader metabolic disruption [14]. Bacterial enzymes involved in cell wall biosynthesis serve as direct targets for antimicrobials, and resistance mechanisms often involve structural changes in these enzymes [14]. The dual action of N1-Acetyl-N4-maleylsulfanilamide through both folate depletion and secondary cell wall effects provides multiple therapeutic targets while complicating bacterial resistance development [14].

Peptidoglycan synthesis requires adequate supplies of nucleotide precursors and amino acids, both of which depend on folate-mediated one-carbon transfer reactions [15] [16]. Dihydrofolate reductase converts dihydrofolate into tetrahydrofolate, a proton shuttle required for de novo synthesis of purines, thymidylic acid, and certain amino acids [15]. The disruption of this pathway by sulfonamides consequently affects the availability of essential building blocks for cell wall construction [15] [16].

Table 3: Folate Biosynthesis Pathway Disruption

Pathway StepEnzyme InvolvedSulfonamide EffectClinical Relevance
DHPPP + pABA → DihydropteroateDihydropteroate SynthaseDirect competitive inhibitionPrimary mechanism of action
Dihydropteroate → DihydrofolateDihydrofolate SynthaseSubstrate analog formationSecondary toxic effects
Dihydrofolate → TetrahydrofolateDihydrofolate ReductaseIndirect inhibition via substrate depletionPotential resistance target
Tetrahydrofolate → One-carbon unitsVarious transferasesCofactor unavailabilityMetabolic disruption
One-carbon transfer → DNA synthesisThymidylate synthaseDownstream synthesis blockadeGrowth inhibition endpoint

XLogP3

-1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

312.04160728 g/mol

Monoisotopic Mass

312.04160728 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

Explore Compound Types